6-Iodoquinoline
Overview
Description
6-Iodoquinoline is an organic compound with the molecular formula C9H6IN. It is a derivative of quinoline, where an iodine atom is substituted at the sixth position of the quinoline ring. This compound is a solid at room temperature and has a melting point of approximately 86-90°C . This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
6-Iodoquinoline primarily targets Entamoeba histolytica , a protozoan parasite responsible for amebiasis . It is active against both the trophozoite and encysted forms of the parasite .
Mode of Action
It is known to be amebicidal, meaning it kills amoebae . The elimination of the cyst form of the parasite likely results from the destruction of the trophozoites .
Biochemical Pathways
It is known that the compound interferes with the life cycle ofEntamoeba histolytica , disrupting its ability to form cysts and thereby preventing its spread .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound may interfere with certain thyroid function tests by increasing protein-bound serum iodine concentrations .
Result of Action
The primary result of this compound’s action is the elimination of Entamoeba histolytica infections. By killing the trophozoites and preventing the formation of cysts, this compound disrupts the life cycle of the parasite and prevents the spread of the infection .
Biochemical Analysis
Biochemical Properties
The role of 6-Iodoquinoline in biochemical reactions is primarily as a reactant. It has been used in the aminocarbonylation of this compound, a process that involves a large series of amine nucleophiles . This process produces various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives . The nature of these interactions is primarily chemical, involving the exchange and sharing of electrons during the reaction process.
Cellular Effects
Related compounds have been shown to have cytotoxic activity against tumor cell lines This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules in a reaction. In the aminocarbonylation process, this compound interacts with amine nucleophiles . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Temporal Effects in Laboratory Settings
It is known that the compound has moderate light stability
Metabolic Pathways
It is known that the compound is involved in the aminocarbonylation process . This process could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Iodoquinoline involves the iodination of quinoline. This can be achieved through the reaction of quinoline with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields and purity .
Another method involves the palladium-catalyzed aminocarbonylation of this compound. This reaction uses carbon monoxide and amine nucleophiles to produce various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. The reaction conditions, such as pressure and the choice of ligands, significantly influence the product distribution .
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
6-Iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Aminocarbonylation: This reaction involves the formation of amides and ketoamides using carbon monoxide and amine nucleophiles in the presence of palladium catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in aminocarbonylation and coupling reactions.
Carbon Monoxide: Utilized in aminocarbonylation reactions.
Amine Nucleophiles: Employed in the formation of amides and ketoamides.
Oxidizing Agents: Such as nitric acid or hydrogen peroxide, used in the iodination of quinoline.
Major Products
Quinoline-6-carboxamide Derivatives: Formed through aminocarbonylation reactions.
Substituted Quinoline Derivatives: Produced via coupling reactions with various halides.
Scientific Research Applications
6-Iodoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: Acts as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Similar to 6-Iodoquinoline but with a bromine atom instead of iodine. It exhibits similar reactivity but may have different physical properties and reactivity due to the difference in halogen size and electronegativity.
6-Chloroquinoline: Contains a chlorine atom at the sixth position. It is less reactive in substitution reactions compared to this compound due to the smaller size and higher bond strength of the carbon-chlorine bond.
Quinoline: The parent compound without any halogen substitution.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties. The iodine atom’s larger size and lower bond dissociation energy compared to other halogens make this compound more reactive in substitution and coupling reactions. This reactivity is advantageous in synthetic chemistry, allowing for the efficient formation of complex molecules .
Properties
IUPAC Name |
6-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTASELJZCIVBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928030 | |
Record name | 6-Iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13327-31-6 | |
Record name | 6-Iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-IODOQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to produce 6-iodoquinoline derivatives?
A1: Several methods have been explored for the synthesis of this compound derivatives. One approach involves a three-component one-pot reaction using 2-aminobenzophenone, α-methylene carbonyl compounds, and benzyltrimethylammonium dichloroiodate in the presence of zinc chloride []. This method allows for the efficient preparation of various 6-iodoquinolines. Another study demonstrated the synthesis of 3-aryl-2-(2-chloro-6-iodoquinolin-3-yl)-4-thiazolidinones through the cyclocondensation of thioglycolic acid with N-aryl-2-chloro-6-iodoquinolin-3-yl azomethine []. This highlights the versatility of this compound as a starting material for building more complex heterocyclic systems.
Q2: How is this compound utilized in palladium-catalyzed reactions?
A2: this compound serves as an effective substrate in palladium-catalyzed aminocarbonylation reactions []. Researchers have demonstrated the ability to produce diverse quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives by reacting this compound with various amine nucleophiles under carefully controlled conditions. The choice of catalyst ligands like triphenylphosphine or Xantphos significantly influences the reaction pathway, leading to selective formation of either amides or ketoamides.
Q3: What is the significance of incorporating 6-fluoroquinoline into potential drug candidates like BMS-986205?
A3: BMS-986205, a selective IDO1 inhibitor containing a 6-fluoroquinoline moiety, shows promise as a potential PET radioligand for imaging indoleamine-2,3-dioxygenase (IDO) []. The 6-fluoroquinoline structure is particularly interesting due to the possibility of substituting the fluorine atom with the positron-emitting isotope fluorine-18 (18F). This substitution allows for the development of a PET imaging agent to visualize and quantify IDO levels in vivo, potentially aiding in cancer diagnosis and monitoring treatment response.
Q4: Can you elaborate on the challenges and successes in radiolabeling 6-fluoroquinoline-containing molecules like BMS-986205?
A4: Radiolabeling complex molecules like BMS-986205 with fluorine-18 (18F) presents significant challenges. Researchers investigated various fluorination methods, including copper-mediated fluorination of precursors like mesityl iodonium salts, sulfonium salts, boronic acids, and pinacol boronate esters []. While initial attempts using mesityl iodonium salts, boronic acids, and sulfonium salts resulted in low yields or undesired side reactions, optimizing the copper-mediated fluorination of a pinacol boronate ester precursor led to a significant improvement in yield and purity. This successful optimization highlights the importance of exploring diverse synthetic strategies and precursor molecules to achieve efficient and clinically viable radiolabeling methods.
Q5: How does the structure of the quinoline ring system, particularly the position of substituents, influence the antimalarial activity of chloroquine-like compounds?
A5: The antimalarial activity of chloroquine-like compounds is highly sensitive to modifications in the quinoline ring system []. Research suggests that the presence of specific substituents on the quinoline ring, particularly chlorine or other halogens, plays a crucial role in the drug's ability to accumulate within the acidic digestive vacuole of the malaria parasite. This accumulation, driven by pH trapping, is essential for the drug's mechanism of action, which involves inhibiting hemozoin formation, a process crucial for parasite survival.
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